Biotin-PFP ester

Description

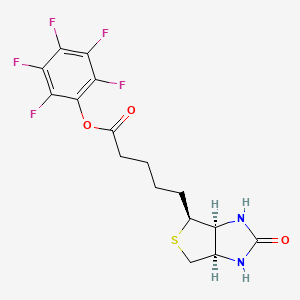

Structure

3D Structure

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F5N2O3S/c17-9-10(18)12(20)15(13(21)11(9)19)26-8(24)4-2-1-3-7-14-6(5-27-7)22-16(25)23-14/h6-7,14H,1-5H2,(H2,22,23,25)/t6-,7-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTMDBQDSYQUEV-LEJLMFORSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F5N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455998 |

Source

|

| Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120550-35-8 |

Source

|

| Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biotin-PFP Ester: A High-Efficiency Probe for Biochemical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PFP ester (Biotin-pentafluorophenyl ester) has emerged as a superior reagent for biotinylation in a multitude of biochemical applications. Its heightened reactivity and increased stability in aqueous solutions compared to traditional N-hydroxysuccinimide (NHS) esters translate to more efficient and reproducible labeling of proteins, peptides, and other biomolecules. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative performance data, detailed experimental protocols for key applications, and its utility in advanced workflows such as PROTAC development.

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in biochemistry and molecular biology. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin allows for sensitive detection, purification, and immobilization of biotinylated molecules. The choice of biotinylating reagent is critical, directly influencing the efficiency, specificity, and stability of the resulting conjugate.

This compound is an amine-reactive biotinylation reagent that offers significant advantages over the more commonly used NHS-biotin. The pentafluorophenyl (PFP) ester functional group is less susceptible to hydrolysis in aqueous buffers, leading to higher reaction yields and a wider experimental window.[1][2] This increased stability is particularly beneficial when working with dilute protein solutions or in multi-step procedures.[2]

Core Principles: Mechanism of Action

This compound reacts with primary and secondary amines on target biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the PFP ester, leading to the release of pentafluorophenol (B44920) as a byproduct.[1]

The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and thus more reactive towards amines. This increased reactivity, coupled with its resistance to hydrolysis, makes this compound a highly efficient tool for biotinylation.[3][4]

Quantitative Data: Performance Comparison

The primary advantage of this compound over NHS-biotin lies in its superior stability in aqueous solutions, which directly impacts its labeling efficiency. While direct side-by-side comparisons of labeling efficiency are limited in published literature, the hydrolytic stability data provides a strong basis for performance expectation.

Table 1: Comparative Hydrolytic Stability of Amine-Reactive Esters [1][2][5][6]

| Active Ester | pH 7.0 (Half-life) | pH 8.0 (Half-life) | pH 8.6 (Half-life) | Key Advantage |

| PFP Ester | Significantly more stable than NHS ester | Significantly more stable than NHS ester | Significantly more stable than NHS ester | Higher resistance to hydrolysis, leading to more efficient reactions.[1][2] |

| NHS Ester | 4-5 hours | 1 hour | 10 minutes | Well-established chemistry with a wide variety of available reagents. |

| Sulfo-NHS Ester | More stable than NHS ester | - | - | Water-soluble, ideal for cell surface labeling. |

This enhanced stability of the PFP ester allows for more of the reagent to remain active over the course of the reaction, leading to a higher degree of biotinylation, especially at the slightly alkaline pH values optimal for amine labeling.

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation with this compound

This protocol provides a general guideline for the biotinylation of proteins, such as antibodies, in solution.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine (B1666218), pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, non-reacted this compound and the pentafluorophenol byproduct by size exclusion chromatography (desalting column) or dialysis.

-

Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available in kit form.

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol is adapted for labeling proteins on the surface of living cells, leveraging the membrane-impermeable nature of certain biotinylation reagents. While this compound is membrane-permeable, a water-soluble version or careful control of reaction conditions is necessary to limit intracellular labeling.[4] For selective cell-surface labeling, a sulfo-NHS ester of biotin is often preferred.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS (pH 7.2-8.0)

-

This compound solution (freshly prepared in DMSO)

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

Biotinylation: Resuspend or cover the cells with ice-cold PBS containing the desired concentration of this compound (typically 0.1-1 mg/mL).

-

Incubation: Incubate on ice for 30 minutes with gentle agitation to prevent cell settling.

-

Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction and remove any unreacted reagent.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the biotinylated cell surface proteins for downstream analysis (e.g., western blotting or pull-down assays).

Applications and Workflows

Pull-Down Assays

Biotinylated proteins are widely used as "bait" to capture interacting "prey" proteins from a complex mixture like a cell lysate. The strong biotin-streptavidin interaction allows for efficient isolation of the bait-prey complex.

PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can be used to synthesize biotinylated PROTACs, which are valuable tools for studying PROTAC-mediated protein degradation and for identifying off-target effects.[5]

Conclusion

This compound is a highly effective reagent for the biotinylation of proteins and other biomolecules. Its enhanced stability to hydrolysis compared to traditional NHS esters results in greater reaction efficiency and reproducibility. This makes it an invaluable tool for a wide range of biochemical applications, from routine protein labeling to advanced drug development workflows like the synthesis of PROTACs. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully incorporate this compound into their experimental designs.

References

An In-depth Technical Guide to Biotin-PFP Ester: Chemical Properties, Structure, and Applications

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of labeling reagent is critical for the success of downstream applications. Biotin-PFP ester, a pentafluorophenyl-activated biotinylation reagent, has emerged as a superior alternative to more traditional N-hydroxysuccinimide (NHS) esters. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with this compound, highlighting its advantages in stability and reactivity.

Core Chemical Properties and Structure

This compound is a white to off-white solid that is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2] It is known for being more reactive than its NHS ester counterpart, enabling the efficient labeling of both primary and secondary amines.[1][3] The key to its enhanced performance lies in the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon more electrophilic and the pentafluorophenolate a superior leaving group. This results in a reagent that is not only more reactive towards amines but also exhibits greater stability against hydrolysis in aqueous solutions.[4][5]

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and technical datasheets.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₅F₅N₂O₃S | [1][6][7] |

| Molecular Weight | 410.36 - 410.4 g/mol | [6][8][9] |

| Purity | ≥96% - ≥98% | [1][7][9] |

| Appearance | White to off-white solid/powder | [1][2][9] |

| Melting Point | 190.0 - 195.0 °C | [9][10] |

| Solubility | Soluble in DMF or DMSO | [1][2][11] |

| Storage Conditions | ≤4°C, desiccated | [1][4] |

| Spacer Arm Length | 9.6 Å | [8] |

Experimental Protocols

Protocol 1: General Protein Biotinylation using this compound

This protocol outlines a general procedure for the biotinylation of a protein, such as an antibody, using this compound.

Materials:

-

Protein solution (e.g., IgG) in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5)[4][5]

-

This compound[6]

-

Anhydrous DMF or DMSO[4]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification[4]

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 0.5-5 mg/mL.[5] Ensure the buffer is free of primary amines like Tris or glycine.[4]

-

Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.[4][5] Do not prepare stock solutions for long-term storage as the PFP moiety is susceptible to hydrolysis.[4]

-

Biotinylation Reaction: Add a 2 to 10-fold molar excess of the this compound solution to the protein solution while gently stirring.[5] The optimal molar ratio should be determined empirically based on the desired degree of labeling.

-

Incubation: Incubate the reaction at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for more sensitive biomolecules.[5]

-

Quenching: To stop the reaction, add the quenching buffer to the reaction mixture.

-

Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.[4]

-

Quantification of Biotinylation: The degree of biotin (B1667282) incorporation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4]

Protocol 2: Monitoring PFP Ester Stability by HPLC

This protocol provides a method to assess the hydrolytic stability of this compound in an aqueous buffer.

Materials:

-

This compound[6]

-

Anhydrous DMF or DMSO[4]

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Initiation of Hydrolysis: Dilute the stock solution into the aqueous buffer to a final concentration of 1 mM.

-

Time-Course Sampling: Immediately inject a sample (t=0) into the HPLC system. Continue to take and inject samples at regular time intervals.

-

HPLC Analysis: Monitor the disappearance of the this compound peak and the appearance of the hydrolyzed biotin peak by UV absorbance at an appropriate wavelength.

-

Data Analysis: Calculate the percentage of the remaining active ester at each time point. Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life of the ester in the selected buffer.

Visualizations

The following diagrams illustrate key workflows and mechanisms involving this compound.

Caption: Workflow for biotinylating a protein with this compound.

Caption: Reaction of this compound with a Primary Amine.

Caption: Workflow for comparing hydrolysis rates of active esters.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. precisepeg.com [precisepeg.com]

- 6. This compound, 120550-35-8 | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. cephamls.com [cephamls.com]

- 9. chemimpex.com [chemimpex.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

A Deep Dive into Biotinylation Reagents for Protein Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a protein or other macromolecule, is a cornerstone technique in life sciences research and drug development. The remarkablely high affinity of biotin for avidin (B1170675) and its homolog streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of numerous applications, from affinity purification and immunoassays to targeted drug delivery.[1][2] The small size of the biotin molecule (244.31 g/mol ) allows for its conjugation to proteins with minimal interference to their biological function.[3][4] This guide provides an in-depth technical overview of the core biotinylation reagents, their chemical specificities, and the experimental protocols for their use in protein labeling.

Core Concepts in Biotinylation

The choice of biotinylation reagent is dictated by the available functional groups on the target protein and the desired specificity of labeling. Biotinylation reagents are broadly classified into two categories: chemical and enzymatic. Chemical methods target common functional groups on amino acid side chains, offering versatility but sometimes lacking site-specificity. Enzymatic methods, in contrast, provide highly specific labeling at predetermined sites, ensuring homogeneity of the biotinylated product.

Chemical Biotinylation Reagents

Chemical biotinylation reagents consist of a biotin moiety, a spacer arm, and a reactive group that targets a specific functional group on the protein. The spacer arm is a critical component that influences the accessibility of the biotin to avidin or streptavidin, with longer spacer arms often reducing steric hindrance.

Amine-Reactive Reagents: NHS Esters

N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive biotinylation reagents. They react with primary amines (-NH2) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues to form stable amide bonds.[5][6]

-

NHS-Biotin: This is a standard amine-reactive reagent. It is hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[3][6]

-

Sulfo-NHS-Biotin: The addition of a sulfonate group to the NHS ring renders this reagent water-soluble, allowing for direct use in aqueous buffers and preventing it from crossing cell membranes, making it ideal for labeling cell surface proteins.[7]

Sulfhydryl-Reactive Reagents: Maleimides and Pyridyldithiols

These reagents specifically target the sulfhydryl groups (-SH) of cysteine residues, which are less abundant than primary amines, often allowing for more specific labeling.

-

Biotin-Maleimide: This reagent reacts with free sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.[8] It is a valuable tool for labeling proteins at specific cysteine residues.[2][9]

-

Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide): This reagent also reacts with sulfhydryl groups, but it forms a disulfide bond that is cleavable by reducing agents like dithiothreitol (B142953) (DTT).[7][10] This reversibility is advantageous for applications requiring the release of the biotinylated protein from an avidin/streptavidin support.

Carbonyl- and Carboxyl-Reactive Reagents

-

Biotin Hydrazide: This reagent reacts with aldehyde groups, which can be introduced into glycoproteins by mild oxidation of their carbohydrate moieties with sodium periodate.[3][11]

-

Carbodiimide-activated Biotin: Carboxyl groups on aspartic and glutamic acid residues can be targeted using a biotin derivative with a primary amine in the presence of a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5]

Enzymatic Biotinylation Reagents

Enzymatic methods offer unparalleled specificity, resulting in a homogeneously biotinylated protein population.

BirA Ligase

The E. coli biotin ligase, BirA, specifically recognizes a 15-amino acid peptide sequence known as the AviTag (GLNDIFEAQKIEWHE).[12][13] When a protein is genetically fused with the AviTag, BirA will catalyze the ATP-dependent covalent attachment of a single biotin molecule to the specific lysine residue within the tag.[14][15] This method can be performed both in vitro and in vivo and typically results in high biotinylation efficiency.[1][3]

Sortase A

Sortase A, a transpeptidase from Staphylococcus aureus, recognizes the LPXTG motif.[16][17] It cleaves the peptide bond between threonine and glycine (B1666218) and subsequently ligates a nucleophile containing an N-terminal oligoglycine sequence.[18][19] By using a biotinylated oligoglycine peptide, site-specific biotinylation can be achieved at the C-terminus of a protein engineered to contain the LPXTG recognition sequence.[16][17]

Quantitative Comparison of Biotinylation Reagents

The efficiency and specificity of biotinylation can vary significantly between different reagents and protocols. The following table summarizes key quantitative parameters for common biotinylation methods.

| Biotinylation Method | Target Functional Group | Labeling Specificity | Typical Efficiency | Bond Stability | Key Advantages | Key Disadvantages |

| NHS-Biotin | Primary Amines (Lysine, N-terminus) | Low (multiple sites) | Variable (dependent on molar excess and protein) | Stable Amide Bond | Simple, versatile | Heterogeneous product, potential for protein inactivation |

| Sulfo-NHS-Biotin | Primary Amines (Lysine, N-terminus) | Low (multiple sites) | Variable (dependent on molar excess and protein) | Stable Amide Bond | Water-soluble, for cell surface labeling | Heterogeneous product, potential for protein inactivation |

| Biotin-Maleimide | Sulfhydryls (Cysteine) | Moderate (fewer sites than amines) | High | Stable Thioether Bond | More specific than amine labeling | Requires free sulfhydryls, may require reduction of disulfides |

| Biotin-HPDP | Sulfhydryls (Cysteine) | Moderate (fewer sites than amines) | High | Cleavable Disulfide Bond | Reversible labeling | Bond is sensitive to reducing agents |

| BirA Ligase | Specific Lysine in AviTag | High (single site) | >95% (in vitro, optimal conditions)[1] | Stable Amide Bond | Homogeneous product, site-specific | Requires genetic modification of the protein |

| Sortase A | C-terminal LPXTG motif | High (single site) | >90%[17] | Stable Peptide Bond | Homogeneous product, site-specific, C-terminal labeling | Requires genetic modification of the protein and a biotinylated peptide |

Experimental Protocols

The following tables provide detailed methodologies for key biotinylation experiments.

Table 2: Protocol for Amine-Reactive Biotinylation using NHS-Biotin

| Step | Procedure | Notes |

| 1. Protein Preparation | Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[13] | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the NHS ester and should be avoided.[11] |

| 2. Reagent Preparation | Immediately before use, prepare a 10-20 mg/mL stock solution of NHS-Biotin in an anhydrous organic solvent such as DMSO or DMF.[13][20] | NHS-Biotin is moisture-sensitive; allow the vial to equilibrate to room temperature before opening to prevent condensation.[13] |

| 3. Biotinylation Reaction | Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[13][20] | The optimal molar ratio may need to be determined empirically. For dilute protein solutions, a higher molar excess may be required.[4] |

| 4. Incubation | Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[13][20] | |

| 5. Quenching | Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-Biotin. Incubate for 15-30 minutes. | |

| 6. Removal of Excess Biotin | Remove unreacted biotin by dialysis against a suitable buffer or by using a desalting column.[10][13] | This step is crucial for downstream applications to avoid interference from free biotin. |

Table 3: Protocol for Sulfhydryl-Reactive Biotinylation using Biotin-Maleimide

| Step | Procedure | Notes |

| 1. Protein Preparation | Dissolve the protein in a degassed, amine-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[8] | The maleimide (B117702) reaction is most specific to sulfhydryls in this pH range.[21] |

| 2. Reduction of Disulfides (Optional) | If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a 10-100 fold molar excess and incubate for 20-60 minutes at room temperature.[8] | TCEP is preferred over DTT as it does not contain a free thiol group that can react with the maleimide. |

| 3. Reagent Preparation | Prepare a 1-10 mg/mL stock solution of Biotin-Maleimide in DMSO or DMF.[8] | |

| 4. Biotinylation Reaction | Add a 5- to 20-fold molar excess of the Biotin-Maleimide stock solution to the protein solution.[21][22] | |

| 5. Incubation | Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8] | |

| 6. Quenching | Quench the reaction by adding a small molecule thiol such as 2-mercaptoethanol (B42355) or cysteine to a final concentration of 1-10 mM. | |

| 7. Removal of Excess Biotin | Remove unreacted biotin and quenching reagent by dialysis or gel filtration.[8] |

Table 4: Protocol for Enzymatic Biotinylation using BirA Ligase

| Step | Procedure | Notes |

| 1. Reaction Setup | In a reaction tube, combine the AviTag-fused protein (typically 10-50 µM), BirA ligase, ATP, biotin, and magnesium chloride in a suitable buffer (e.g., 50 mM Bicine, pH 8.3).[1][3] | The recommended molar ratio is approximately 1:7.5:300:20 (BirA:Protein:ATP:Biotin).[15] |

| 2. Incubation | Incubate the reaction mixture for 1 hour at 30°C with gentle mixing.[3][12] For some substrates, a second addition of BirA and biotin followed by another hour of incubation can increase efficiency.[12] | The optimal temperature and incubation time may vary depending on the substrate. Reactions can also be performed at room temperature for 2 hours or overnight at 4°C.[1] |

| 3. Removal of BirA and Excess Reagents | If the BirA ligase is His-tagged, it can be removed using a Ni-NTA resin.[15] Excess biotin and ATP can be removed by dialysis or size-exclusion chromatography.[15] | |

| 4. Analysis | The efficiency of biotinylation can be assessed by a gel-shift assay on SDS-PAGE with streptavidin or by mass spectrometry.[15] |

Table 5: Protocol for Enzymatic Biotinylation using Sortase A

| Step | Procedure | Notes |

| 1. Reaction Setup | Combine the purified protein containing a C-terminal LPXTG motif (10-50 µM), a biotinylated oligoglycine peptide (e.g., GGG-biotin, 5-10 fold molar excess), and Sortase A in a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).[16][18] | The concentration of Sortase A can range from 2.5 to 150 µM.[16][18] |

| 2. Incubation | Incubate the reaction at room temperature or 37°C for 1-5 hours.[16][18] The reaction progress can be monitored by taking aliquots at different time points. | |

| 3. Purification | Purify the biotinylated protein from the reaction mixture to remove Sortase A (often His-tagged for easy removal), the unreacted peptide, and the cleaved C-terminal fragment. Size-exclusion chromatography is a common purification method.[16] | |

| 4. Analysis | The final product can be analyzed by SDS-PAGE and mass spectrometry to confirm successful ligation. |

Visualization of Biotinylation Workflows

The following diagrams illustrate the logical flow of the different biotinylation methods.

Conclusion

The selection of an appropriate biotinylation reagent and protocol is critical for the success of a wide range of biological assays and therapeutic development strategies. Chemical biotinylation methods offer simplicity and versatility, while enzymatic approaches provide unparalleled specificity and product homogeneity. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can effectively label their proteins of interest for a multitude of downstream applications. This guide provides a comprehensive foundation for selecting and implementing the most suitable biotinylation strategy for your research needs.

References

- 1. avidity.com [avidity.com]

- 2. Biotin Labeling Reagent Biotin-PE-maleimide | CAS 374592-99-1 Dojindo [dojindo.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apexbt.com [apexbt.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. genecopoeia.com [genecopoeia.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site specific Biotinylation by BirA [wiki.epfl.ch]

- 13. proteochem.com [proteochem.com]

- 14. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Sortase A transpeptidation produces seamless, unbranched biotinylated nanobodies for multivalent and multifunctional applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. assets.fishersci.com [assets.fishersci.com]

- 22. vectorlabs.com [vectorlabs.com]

Biotin-PFP Ester: A Technical Guide to Amine Reactivity and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of Biotin-Pentafluorophenyl (PFP) ester with primary and secondary amines, providing a comprehensive resource for its application in bioconjugation and drug development. Biotin-PFP ester has emerged as a superior reagent for biotinylation due to its enhanced reactivity and stability compared to traditional N-hydroxysuccinimide (NHS) esters.

Core Concepts: Reactivity with Primary and Secondary Amines

This compound is an amine-reactive compound that forms stable amide bonds with both primary and secondary amines.[1][2][3] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by amine groups.[4] This heightened reactivity, coupled with greater resistance to hydrolysis compared to NHS esters, results in more efficient and reproducible biotinylation reactions, particularly in aqueous environments.[4]

Comparative Reactivity: Primary vs. Secondary Amines

While this compound reacts with both primary and secondary amines, primary amines are generally more nucleophilic and less sterically hindered, leading to faster reaction rates.[5][6] Quantitative kinetic data directly comparing the reactivity of this compound with primary versus secondary amines is limited in the readily available literature. However, studies on related PFP ester platforms provide valuable insights. For instance, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) with a primary amine (1-aminomethylpyrene) was found to be significantly high at 2.46 x 10⁻¹ s⁻¹.[1][4] In contrast, studies with other active esters, such as poly(N-hydroxysuccinimide-4-vinyl benzoate), have shown an inability to functionalize less reactive aromatic amines, highlighting the superior reactivity of PFP esters.[1] It is therefore expected that this compound will react more readily with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues) than with secondary amines.

Quantitative Data Summary

The following table summarizes the key properties and reactivity data for this compound.

| Property | Value/Characteristic | References |

| Reactive Groups | Primary and Secondary Amines | [1][2][3] |

| Bond Formed | Stable Amide Bond | [4] |

| Optimal pH Range | 7.0 - 9.0 | [7] |

| Solubility | Requires organic solvent (e.g., DMSO, DMF) for initial dissolution. | [3] |

| Hydrolytic Stability | More stable than NHS esters, less susceptible to spontaneous hydrolysis. | [4] |

| Relative Coupling Speed | PFP ester is ~32x faster than pentachlorophenyl ester and ~111x faster than nitrophenyl ester. | [4] |

| Pseudo-first-order rate constant (k') with a primary amine * | 2.46 x 10⁻¹ s⁻¹ | [1][4] |

*Data from a comparative study of a poly(pentafluorophenyl acrylate) with 1-aminomethylpyrene. This serves as an illustrative example of PFP ester reactivity.

Experimental Protocols

Protocol 1: General Protein Biotinylation using this compound

This protocol provides a general procedure for the biotinylation of a protein in solution.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal incubation time may need to be determined empirically.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

-

Avidin-HABA reagent solution

-

Biotinylated protein sample

-

Spectrophotometer

Procedure:

-

Prepare a standard curve using known concentrations of free biotin (B1667282).

-

Add the biotinylated protein sample to the Avidin-HABA reagent solution.

-

Biotin in the sample will displace the HABA dye from the avidin, causing a decrease in absorbance at 500 nm.

-

Measure the absorbance at 500 nm and compare it to the standard curve to determine the concentration of biotin incorporated into the protein.

-

Calculate the molar ratio of biotin to protein to determine the degree of biotinylation.

Visualizations

Reaction of this compound with a Primary Amine

Caption: Reaction of this compound with a primary amine.

Experimental Workflow for Protein Biotinylation

Caption: A typical workflow for protein biotinylation.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Studied by Biotinylation

Caption: EGFR signaling pathway studied by biotinylation.

References

An In-depth Technical Guide to the Shelf Life and Storage of Biotin-PFP Ester

For researchers, scientists, and professionals in drug development, the stability and proper handling of reagents are paramount to ensure experimental reproducibility and success. Biotin-PFP ester (Biotin-pentafluorophenyl ester) is a highly reactive biotinylation reagent favored for its efficiency in labeling primary and secondary amines. This guide provides a comprehensive overview of its shelf life, optimal storage conditions, and essential handling protocols.

Core Concepts of this compound Stability

This compound's reactivity, a desirable trait for biotinylation, also makes it susceptible to degradation, primarily through hydrolysis. The pentafluorophenyl (PFP) ester group is more resistant to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions in aqueous environments.[1][2][3][4] However, exposure to moisture, elevated temperatures, and light can compromise its integrity.[5] Therefore, stringent storage and handling are critical.

Quantitative Data Summary

The shelf life of this compound is highly dependent on its form (solid or in solution) and the storage temperature. The following tables summarize the recommended storage conditions and expected stability from various suppliers.

Table 1: Shelf Life of Solid this compound

| Storage Temperature | Shelf Life | Key Considerations |

| -20°C | 3 years | Recommended for long-term storage.[2][6] |

| 4°C | 2 years | Store with a desiccant.[1][7][8] |

| 0-8°C | Not specified | General recommendation from some suppliers.[9] |

Table 2: Shelf Life of this compound in Solution

| Solvent | Storage Temperature | Shelf Life | Key Considerations |

| DMSO or DMF | -80°C | 6 months | Use anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles.[6] |

| DMSO or DMF | -20°C | 1 month | Use anhydrous solvent.[6] It is strongly recommended to prepare solutions immediately before use.[1][2][3] |

Experimental Protocols

Adherence to proper experimental protocols is crucial for maintaining the reactivity of this compound.

Protocol 1: General Handling and Storage of Solid this compound

-

Receiving and Initial Storage : Upon receipt, immediately store the vial of this compound at the recommended temperature (-20°C for long-term storage or 4°C for shorter-term).[1][6] The product is typically shipped at ambient temperature or with gel packs.[1][7]

-

Protection from Moisture : this compound is moisture-sensitive.[1][2][3][5] Always store the solid reagent in a desiccated environment.[1][2][7]

-

Equilibration : Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation onto the product.[1][3][4]

-

Weighing : Weigh the desired amount of the reagent quickly in a low-humidity environment.

-

Storage after Opening : After dispensing, tightly seal the vial and store it under the recommended conditions with a desiccant.

Protocol 2: Preparation and Short-Term Storage of this compound Solutions

-

Solvent Selection : Use anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the this compound.[1][2][6][7] The quality of the solvent is critical, as any residual water can hydrolyze the ester.

-

Solution Preparation : It is highly recommended to prepare solutions immediately before use.[1][2][3] Do not prepare large stock solutions for long-term storage, as the PFP moiety readily hydrolyzes, rendering the reagent non-reactive.[1][3]

-

Concentration : Prepare the solution at a concentration suitable for your experiment, typically in the range of 10-100 mM.[2]

-

Short-Term Storage : If a solution must be stored, it should be for a very short duration. For storage up to one month, use anhydrous DMSO or DMF and store at -20°C.[6] For up to six months, store at -80°C.[6]

-

Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the solution into smaller, single-use volumes.

Visualizations

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and best practices for storing and handling this compound.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. labproinc.com [labproinc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 9. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility of Biotin-PFP Ester in DMSO and DMF for Researchers and Drug Development Professionals

Introduction: Biotin-PFP ester (Biotin-pentafluorophenyl ester) is a widely utilized amine-reactive biotinylation reagent in biomedical research and drug development. Its efficiency in forming stable amide bonds with primary and secondary amines makes it a valuable tool for labeling proteins, peptides, and other biomolecules. Understanding its solubility in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) is critical for the successful design and execution of labeling experiments, ensuring optimal reaction conditions and reproducible results. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its use, and a workflow for typical biotinylation reactions.

Quantitative Solubility Data

The solubility of this compound in DMSO and DMF is a crucial parameter for preparing stock solutions for biotinylation reactions. The following table summarizes the available quantitative data.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [1] |

| Dimethylformamide (DMF) | 25 mg/mL | [2] |

Note: It is recommended to use anhydrous solvents, as this compound is sensitive to moisture, which can lead to hydrolysis of the PFP ester and a reduction in its reactivity.

Experimental Protocols

General Protocol for Preparing this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound in DMSO or DMF for use in biotinylation reactions.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge tubes or vials

-

Pipettes

Procedure:

-

Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: In a fume hood, carefully weigh the desired amount of this compound into a microcentrifuge tube or vial.

-

Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of solvent to 10 mg of the ester).

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

Storage: It is highly recommended to prepare stock solutions fresh for each experiment.[2] If short-term storage is necessary, store the solution at -20°C with a desiccant and use within a short period. Avoid repeated freeze-thaw cycles.

Experimental Workflow for Protein Biotinylation

The following diagram illustrates a typical workflow for biotinylating a protein with this compound.

References

Pentafluorophenyl Esters in Bioconjugation: A Technical Guide to Enhanced Efficiency and Stability

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable covalent linkage of molecules to biomacromolecules is paramount for the development of effective therapeutics, diagnostics, and research tools. The choice of reactive chemistry dictates the efficiency, reproducibility, and ultimate performance of the resulting bioconjugate. While N-hydroxysuccinimide (NHS) esters have long been a staple for amine modification, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability, reactivity, and overall conjugation efficiency.[1] This in-depth technical guide explores the core advantages of PFP esters, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.

Core Advantages of Pentafluorophenyl Esters

PFP esters are active esters that react with primary and secondary amines to form stable amide bonds.[2] Their enhanced performance is attributed to the electron-withdrawing nature of the pentafluorophenyl group. This chemical property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, leading to several key benefits in bioconjugation reactions.[3]

1. Enhanced Stability in Aqueous Environments: A primary drawback of the widely used NHS esters is their susceptibility to hydrolysis in aqueous solutions. This competing reaction reduces the concentration of the active ester available for conjugation, often necessitating the use of a large excess of the labeling reagent and leading to variability in reaction outcomes.[3][4] PFP esters, in contrast, demonstrate significantly greater resistance to hydrolysis, which translates to more efficient and reproducible conjugations, a critical factor when working with precious or limited quantities of biomolecules.[1][3]

2. Faster Reaction Kinetics: Kinetic studies have shown that PFP esters exhibit superior reactivity towards aminolysis (the desired reaction with amines) compared to other active esters.[3] This accelerated reaction rate allows for shorter incubation times, reducing the potential for degradation of sensitive biomolecules and improving overall workflow efficiency. For instance, one study reported the relative coupling speed of a PFP ester to be approximately 32 times faster than a pentachlorophenyl ester and 111 times faster than a nitrophenyl ester.[3]

3. Higher Conjugation Efficiency: The combination of enhanced stability and faster kinetics results in higher overall conjugation efficiency.[5] This means that a lower molar excess of the PFP ester-activated reagent is often required to achieve the desired degree of labeling, which can be more cost-effective and can minimize non-specific modifications.

4. Site-Specific Labeling Potential: Interestingly, the use of PFP esters has been shown to offer a degree of site-selectivity in certain applications. For example, studies have demonstrated that PFP esters can preferentially label a specific lysine (B10760008) residue on the light chain of monoclonal antibodies, leading to more homogeneous antibody-fluorophore conjugates with improved properties such as reduced aggregation and enhanced brightness.[6]

Quantitative Data Presentation

To facilitate a clear comparison, the following tables summarize key quantitative data regarding the stability and reactivity of PFP esters in comparison to the more common NHS esters.

| Active Ester | Solvent System | Half-life (t½) |

| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile (B52724) | Longer than NHS Ester |

| N-hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | Shorter than PFP Ester |

| A comparative stability study in aqueous acetonitrile demonstrates the higher stability of PFP esters towards hydrolysis compared to NHS esters. |

| pH | Temperature (°C) | NHS Ester Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

| This table illustrates the significant impact of pH on the hydrolysis of NHS esters. While direct comparative data for PFP esters under identical conditions is limited in the literature, they are consistently reported to be more stable.[7][8] |

| Active Ester Platform | Pseudo-first-order rate constant for aminolysis (s⁻¹) |

| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹ |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³ |

| Kinetic studies on polymer brush platforms highlight the significantly faster reaction kinetics of PFP esters in aminolysis reactions.[3] |

Reaction Mechanism and Workflow

The fundamental reaction of a PFP ester with a primary amine involves a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[7]

Figure 1: Reaction of a PFP ester with a primary amine.

A competing, and generally undesirable, reaction is the hydrolysis of the PFP ester in the presence of water, which leads to the formation of an unreactive carboxylic acid and pentafluorophenol. The higher stability of PFP esters minimizes this side reaction.

Figure 2: Competing hydrolysis reaction of a PFP ester.

A typical experimental workflow for bioconjugation using PFP esters involves several key steps, from preparation of the biomolecule and reagent to the final purification of the conjugate.

Figure 3: General experimental workflow for PFP ester bioconjugation.

Experimental Protocols

The following are detailed methodologies for key experiments involving PFP esters.

Protocol 1: General Protein Labeling with a PFP Ester

This protocol provides a general procedure for labeling a protein with a PFP ester-activated molecule, such as a fluorescent dye or biotin.

Materials:

-

Protein of interest

-

PFP ester-activated labeling reagent

-

Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated reagent in anhydrous DMSO or DMF to a concentration of 10-100 mM.[9]

-

Initiate the Conjugation Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[7]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7] The optimal time may vary depending on the protein and the desired degree of labeling.

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[7]

-

Purification: Remove excess, unreacted PFP ester and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.[9]

-

Characterization: Determine the degree of labeling using an appropriate method, such as UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: PEGylation of an Antibody with a PFP Ester-PEG

This protocol describes the covalent attachment of polyethylene (B3416737) glycol (PEG) to an antibody using a PFP ester-activated PEG reagent.

Materials:

-

Antibody (e.g., IgG)

-

PEG-PFP ester reagent

-

Phosphate-buffered saline (PBS), pH 7.2

-

Anhydrous DMSO or DMF

-

Dialysis or gel filtration equipment

Procedure:

-

Prepare the Antibody Solution: Dissolve the antibody in PBS to a concentration of 2 mg/mL.[10]

-

Prepare the PEG-PFP Ester Solution: Immediately before use, dissolve the PEG-PFP ester in anhydrous DMSO or DMF to a concentration of approximately 13.3 mg/mL (e.g., 1 mg in 75 µL).[10]

-

Initiate the Conjugation Reaction: Add the PEG-PFP ester solution to the antibody solution. A typical protocol might use 25 µL of the PEG-PFP solution for every 1 mL of antibody solution.[10]

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 37°C for 30 minutes.[10]

-

Purification: Remove the unreacted PEG-PFP ester by dialysis against PBS or by gel filtration.[10]

-

Storage: Store the PEGylated antibody under the same conditions as the unmodified antibody.[10]

Protocol 3: Labeling of 5'-Amine-Modified Oligonucleotides

This protocol is adapted for the conjugation of a PFP ester-activated molecule to an oligonucleotide with a 5'-primary amine modification.

Materials:

-

5'-Amine-modified oligonucleotide

-

PFP ester-activated label

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate/carbonate buffer, pH 8.5-9.0)

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., NAP-10) or HPLC for purification

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a concentration of 1-5 mM.

-

Prepare the PFP Ester Solution: Freshly prepare a 10-50 mM solution of the PFP ester-activated label in anhydrous DMSO or DMF.

-

Initiate the Conjugation Reaction: Add a 10- to 50-fold molar excess of the PFP ester solution to the oligonucleotide solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.

-

Purification: Purify the labeled oligonucleotide from excess label and byproducts using a desalting column or by reverse-phase HPLC.

-

Characterization: Confirm the conjugation and assess the purity of the product by HPLC and/or mass spectrometry.

Application in Antibody-Drug Conjugate (ADC) Development

PFP esters are valuable tools in the construction of ADCs, which are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[11] The linker, which is often attached to the drug and then conjugated to the antibody, plays a critical role in the ADC's stability and efficacy.

Figure 4: Workflow for Antibody-Drug Conjugate (ADC) preparation using PFP esters.

A detailed protocol for preparing an ADC using a homobifunctional PFP ester linker is provided below.

Protocol 4: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-step process for creating an ADC using a linker with two PFP ester reactive groups.

Materials:

-

Monoclonal antibody (mAb)

-

Amine-containing cytotoxic drug

-

Homobifunctional PFP ester linker (e.g., Bis-PEG-PFP ester)

-

Anhydrous DMSO or DMF

-

Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Purification and characterization equipment (e.g., SEC-HPLC, HIC-HPLC, mass spectrometer)

Step 1: Preparation of the Linker-Payload Intermediate

-

Dissolve Reagents: Prepare stock solutions of the cytotoxic drug and the PFP ester linker in anhydrous DMSO or DMF.[11]

-

Reaction: In a dry vial, combine the drug solution with a 1.5 to 3-fold molar excess of the PFP ester linker solution. Add 2-4 equivalents of DIPEA to facilitate the reaction.[11]

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.[11]

-

Purification: Purify the linker-payload intermediate using an appropriate chromatographic method (e.g., reverse-phase HPLC).

Step 2: Conjugation to the Antibody

-

Prepare Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.[11]

-

Conjugation Reaction: Add a calculated molar excess (e.g., 5- to 10-fold) of the purified linker-payload intermediate to the antibody solution.[11]

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the ADC to remove unconjugated antibody, excess linker-payload, and aggregates using size-exclusion chromatography or other suitable methods.[11]

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC-HPLC), size-exclusion chromatography (SEC-HPLC), and mass spectrometry.[11]

Conclusion

Pentafluorophenyl esters offer a compelling alternative to traditional amine-reactive crosslinkers, providing significant advantages in terms of stability, reactivity, and efficiency in bioconjugation reactions.[3] Their enhanced resistance to hydrolysis and faster reaction kinetics lead to more reproducible and higher-yielding conjugations, which is particularly beneficial when working with sensitive and valuable biomolecules.[1][3] The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of PFP esters to advance their work in the development of novel bioconjugates for therapeutic, diagnostic, and research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Biotin-PFP Ester for Labeling Cell Surface Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PFP (Pentafluorophenyl) ester is a highly efficient amine-reactive biotinylation reagent used for covalently labeling proteins and other biomolecules.[1][2] Its superior reactivity and stability make it an excellent choice for labeling cell surface proteins, a critical technique in proteomics, drug discovery, and the study of cellular signaling. This guide provides a comprehensive overview of the properties of Biotin-PFP ester, detailed protocols for its use in cell surface protein labeling, and its application in studying key signaling pathways.

Core Concepts: The Chemistry of this compound

This compound functions by reacting with primary and secondary amines on target molecules to form stable amide bonds.[1][2] The pentafluorophenyl ester is a highly reactive leaving group, making the reaction efficient and rapid.

Key Features of this compound:

-

High Reactivity: The electron-withdrawing fluorine atoms on the PFP group make the ester highly susceptible to nucleophilic attack by amines, resulting in faster reaction kinetics compared to N-hydroxysuccinimide (NHS) esters.[1][2]

-

Greater Hydrolytic Stability: this compound is less prone to hydrolysis in aqueous solutions compared to NHS esters, especially at neutral to slightly basic pH.[3][4] This increased stability ensures a higher concentration of the active reagent is available for labeling, leading to greater efficiency and reproducibility.

-

Amine Specificity: The primary targets for this compound are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[2]

-

Water Insolubility: this compound is insoluble in water and must be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture.[2][3]

Quantitative Data Summary

While precise, direct comparative studies on the labeling efficiency of this compound versus other reagents on live cells are not extensively published, the following table summarizes the key quantitative and qualitative advantages based on available data for PFP esters in general.

| Parameter | This compound | Biotin-NHS Ester | References |

| Reaction Kinetics | Significantly faster aminolysis rate. | Slower aminolysis rate. | [5] |

| Hydrolytic Half-life | More stable, especially at pH > 7. | Less stable, with a half-life of minutes at pH 8.6 (4°C). | [4][6] |

| Optimal Reaction pH | 7.0 - 9.0 | 7.0 - 8.0 | [7] |

| Molar Coupling Ratio | Generally, a lower molar excess is required due to higher efficiency. | Often requires a higher molar excess to compensate for hydrolysis. | [8] |

| Stability of Biotinylated Protein | The resulting amide bond is highly stable. | The resulting amide bond is highly stable. | [9] |

Experimental Protocols

This section provides a detailed protocol for the biotinylation of cell surface proteins on a cancer cell line for the subsequent analysis of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Materials

-

Cell Line: A431 cells (human epidermoid carcinoma, high EGFR expression)

-

Biotinylation Reagent: this compound (e.g., from BPS Bioscience)[2]

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0 (ice-cold)

-

Quenching Buffer: 100 mM glycine (B1666218) in ice-cold PBS

-

Lysis Buffer: RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors

-

-

Equipment:

-

Cell culture supplies

-

Refrigerated centrifuge

-

Rocking platform

-

Streptavidin-agarose beads

-

Western blotting equipment

-

Experimental Workflow Diagram

Caption: Experimental workflow for cell surface protein biotinylation.

Step-by-Step Protocol

-

Cell Preparation:

-

Culture A431 cells in appropriate media until they reach 80-90% confluency.

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS, pH 7.4, to remove any residual media.

-

-

Biotinylation Reaction:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the this compound stock solution to a final concentration of 0.5 mM in ice-cold PBS, pH 8.0.

-

Add the biotinylation solution to the cells, ensuring the entire surface is covered.

-

Incubate on a rocking platform for 30 minutes at 4°C.

-

-

Quenching:

-

Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer (100 mM glycine in PBS) to stop the reaction.

-

-

Cell Lysis:

-

Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

-

Capture of Biotinylated Proteins:

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Incubate the lysate with streptavidin-agarose beads for 2 hours at 4°C on a rotator.

-

Wash the beads three to five times with Lysis Buffer to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against EGFR and phosphorylated downstream targets (e.g., p-ERK, p-Akt).

-

Application in Signaling Pathway Analysis

Cell surface biotinylation with this compound is a powerful tool to study the dynamics of cell surface receptors and their associated signaling pathways. By isolating the pool of proteins present on the plasma membrane at a specific time point, researchers can investigate receptor trafficking, dimerization, and the initiation of downstream signaling cascades.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication.[10][11] Cell surface biotinylation can be used to study GPCR dimerization and signaling.[12]

Caption: Simplified GPCR signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is critical in regulating cell growth, proliferation, and differentiation.[13][14] Dysregulation of this pathway is often implicated in cancer. Cell surface biotinylation allows for the specific analysis of plasma membrane-localized EGFR and its activation state.[15]

Caption: The EGFR/MAPK signaling cascade.

Integrin Signaling

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and are involved in various signaling pathways that regulate cell migration, proliferation, and survival.[16][17] Cell surface biotinylation can be employed to identify proteins within integrin adhesion complexes.

Caption: Overview of Integrin-mediated signaling.

Conclusion

This compound is a powerful and reliable reagent for the biotinylation of cell surface proteins. Its enhanced reactivity and stability offer significant advantages over traditional NHS esters, leading to more efficient and reproducible results. The protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this technology for advancing their research in cellular biology and drug discovery.

References

- 1. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 9. researchgate.net [researchgate.net]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to Amine-Reactive Biotinylation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive Biotinylation

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development.[1] The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of a versatile and robust system for the detection, purification, and immobilization of proteins, antibodies, and other biomolecules.[2] Among the various biotinylation strategies, targeting primary amines is the most common due to the abundance of lysine (B10760008) residues and N-terminal α-amines on the surface of most proteins.[3][4]

This technical guide provides a comprehensive overview of amine-reactive biotinylation chemistry, focusing on the widely used N-hydroxysuccinimide (NHS) ester-based reagents. It details the underlying chemical principles, compares available reagents, provides detailed experimental protocols for key applications, and offers troubleshooting guidance to enable researchers to successfully implement this powerful technology.

Core Principles of Amine-Reactive Biotinylation

The most prevalent class of amine-reactive biotinylation reagents utilizes an N-hydroxysuccinimide (NHS) ester functional group.[5] The chemistry of this reaction is a nucleophilic acyl substitution. The deprotonated primary amine (-NH₂) on a biomolecule, typically the ε-amine of a lysine residue or the N-terminal α-amine, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[6]

Several factors critically influence the efficiency and specificity of this reaction:

-

pH: The reaction is highly pH-dependent.[7] Primary amines must be in their deprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out in a buffer with a pH between 7 and 9.[8] However, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of biotinylation.[9] The half-life of NHS esters decreases dramatically as the pH increases, from several hours at pH 7 to mere minutes at pH 8.6.[10][11]

-

Buffer Composition: The reaction buffer must be free of extraneous primary amines, such as Tris or glycine (B1666218), as these will compete with the target molecule for reaction with the biotinylation reagent, thereby reducing labeling efficiency.[4] Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used.[2]

-

Reagent Concentration: The molar ratio of the biotinylation reagent to the protein is a key parameter that can be adjusted to control the degree of labeling.[12] A higher molar excess will generally result in a higher degree of biotinylation.

-

Temperature and Incubation Time: Biotinylation reactions are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[13] Lower temperatures can be used to minimize protein degradation.

Comparison of Amine-Reactive Biotinylation Reagents

A variety of amine-reactive biotinylation reagents are commercially available, differing in their solubility, spacer arm length, and whether they are cleavable. The choice of reagent depends on the specific application.

| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Key Features |

| NHS-Biotin | 341.38 | 13.5 | Insoluble in water; soluble in DMSO/DMF | Standard, short-chain reagent.[5] |

| NHS-LC-Biotin | 454.54 | 22.4 | Insoluble in water; soluble in DMSO/DMF | Long-chain spacer arm reduces steric hindrance.[13] |

| NHS-LC-LC-Biotin | 567.70 | 30.5 | Insoluble in water; soluble in DMSO/DMF | Extra-long spacer arm for applications requiring maximal reach.[5] |

| Sulfo-NHS-Biotin | 443.42 | 13.5 | Water-soluble | Ideal for cell surface biotinylation as it does not permeate the cell membrane.[14] |

| Sulfo-NHS-LC-Biotin | 556.59 | 22.4 | Water-soluble | Combines a long spacer arm with water solubility for cell surface applications.[15] |

| Sulfo-NHS-SS-Biotin | 606.69 | 24.3 | Water-soluble | Contains a cleavable disulfide bond in the spacer arm, allowing for the release of the biotinylated molecule.[16] |

Experimental Protocols

General Protocol for Protein Biotinylation with NHS Esters

This protocol provides a general procedure for the biotinylation of a purified protein in solution.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-ester biotinylation reagent (e.g., NHS-LC-Biotin)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for water-insoluble reagents

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[1]

-

Prepare the Biotinylation Reagent Stock Solution: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO or DMF to a concentration of 10-40 mg/mL.[13][17] For water-soluble Sulfo-NHS esters, dissolve in water or the reaction buffer.[1]

-

Biotinylation Reaction: Add a 10-20 fold molar excess of the biotinylation reagent to the protein solution.[13] The exact molar ratio may need to be optimized for your specific protein and desired degree of labeling. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[13]

-

Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.[2]

-

Purification: Remove excess, non-reacted biotinylation reagent and the quenching buffer by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2]

Protocol for Cell Surface Biotinylation with Sulfo-NHS Esters

This protocol is designed for labeling proteins on the surface of intact cells.

Materials:

-

Suspension or adherent cells

-

Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)

-

Sulfo-NHS-ester biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)

-

Ice-cold quenching solution (e.g., 50-100 mM glycine in PBS)

-

Cell lysis buffer

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing culture media.[18] Resuspend or keep the adherent cells in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.[18]

-

Prepare Biotinylation Reagent: Immediately before use, prepare a 10 mM solution of the Sulfo-NHS-biotin reagent in ultrapure water.[16]

-

Biotinylation Reaction: Add the Sulfo-NHS-biotin solution to the cell suspension to a final concentration of 0.5-2 mM.[8] Incubate for 30 minutes at 4°C with gentle agitation.[19] Performing the reaction on ice minimizes the internalization of the biotin reagent.[8]

-

Quench the Reaction: Wash the cells three times with ice-cold quenching solution to remove any unreacted biotinylation reagent.[19]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.

Protocol for Antibody Biotinylation using NHS Esters

This protocol outlines the biotinylation of purified antibodies.

Materials:

-

Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-ester biotinylation reagent (e.g., NHS-LC-Biotin)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0)

-

Dialysis equipment or desalting column

Procedure:

-

Prepare the Antibody Solution: The antibody should be at a concentration of at least 1 mg/mL in an amine-free buffer.[17]

-

Prepare the Biotinylation Reagent Stock Solution: Dissolve the NHS-ester biotinylation reagent in DMSO or DMF to a concentration of 6-40 mg/mL immediately before use.[2][17]

-

Biotinylation Reaction: Add the biotinylation reagent to the antibody solution. A common starting point is a 20-fold molar excess.[4] Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[2]

-

Quench the Reaction: Add the quenching buffer to stop the reaction.[2]

-

Purification: Remove unreacted biotin and quenching buffer by dialysis against PBS or by using a desalting column.[2]

Visualization of Key Processes

Figure 1. Chemical reaction of an NHS-ester biotinylation reagent with a primary amine on a protein.

Figure 2. A typical experimental workflow for the biotinylation of a purified protein.

Figure 3. A decision-making flowchart for selecting the appropriate amine-reactive biotinylation reagent.

Troubleshooting

| Problem | Possible Cause | Solution |